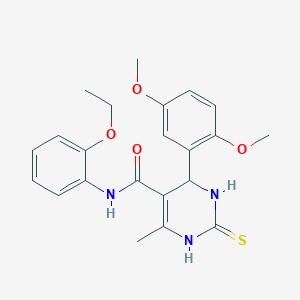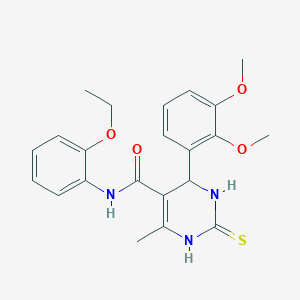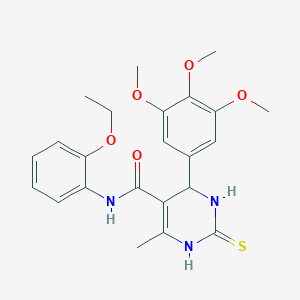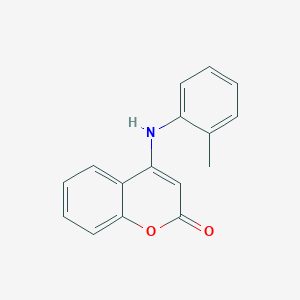
4-(2-toluidino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-toluidino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-toluidino)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield chromen-2-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of chromen-2-one derivatives, offering a greener alternative to traditional methods .
Chemical Reactions Analysis
Types of Reactions
4-(2-toluidino)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chromanone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce chromanone derivatives .
Scientific Research Applications
4-(2-toluidino)-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-toluidino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Chromen-2-one: The parent compound, which lacks the 2-methylanilino substituent.
Chromen-4-one: A similar compound with a different position of the carbonyl group.
Quinolin-2-one: A structurally related compound with a nitrogen atom in the ring.
Uniqueness
4-(2-toluidino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(2-methylanilino)chromen-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3 |
InChI Key |
GKBOZRCTVKHCJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


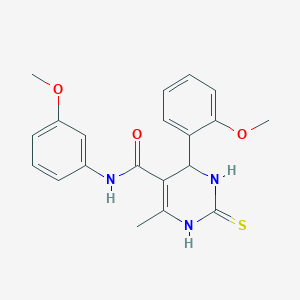
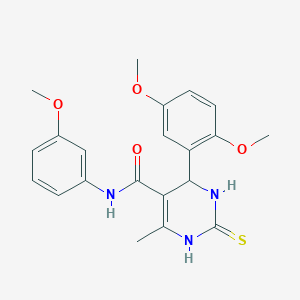
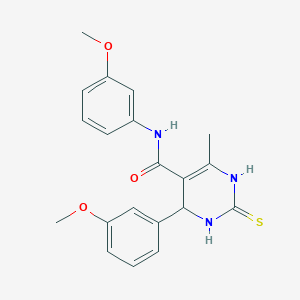
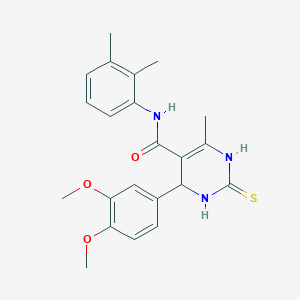

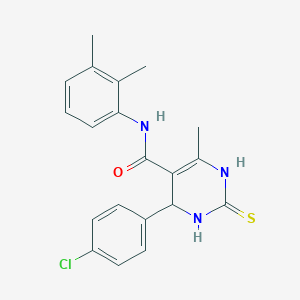
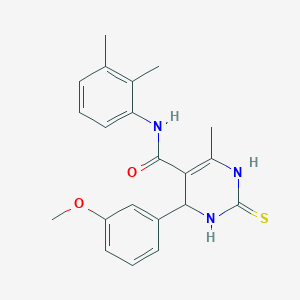
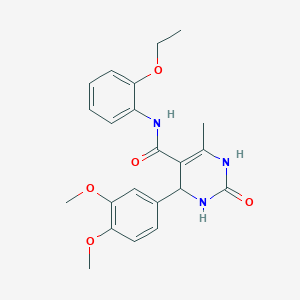
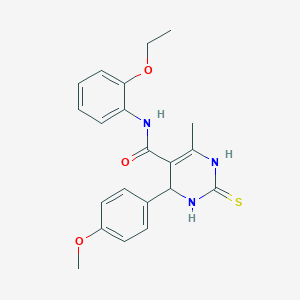
![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)

